Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate

Pharmaceutical impurity profiling Vildagliptin quality control LC-MS reference standards

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate (CAS 1354033-41-2; molecular formula C₂₀H₃₁N₃O₃; MW 361.48 g/mol) is a synthetic carbamate derivative incorporating a pyrrolidine scaffold, an N-ethyl-N-((pyrrolidin-3-yl)methyl)carbamate core, and an (S)-2-amino-3-methylbutanoyl (L-valine-derived) moiety. Its primary documented scientific context is as a process-related impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor antidiabetic drug Vildagliptin , positioning it squarely within pharmaceutical impurity reference standard and analytical quality control (QC) procurement workflows.

Molecular Formula C20H31N3O3
Molecular Weight 361.5 g/mol
Cat. No. B14792274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate
Molecular FormulaC20H31N3O3
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCCN(CC1CCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H31N3O3/c1-4-22(20(25)26-14-16-8-6-5-7-9-16)12-17-10-11-23(13-17)19(24)18(21)15(2)3/h5-9,15,17-18H,4,10-14,21H2,1-3H3
InChIKeyNIUUJVJDAOCBOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate (CAS 1354033-41-2): Procurement-Grade Identity and Regulatory Context


Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate (CAS 1354033-41-2; molecular formula C₂₀H₃₁N₃O₃; MW 361.48 g/mol) is a synthetic carbamate derivative incorporating a pyrrolidine scaffold, an N-ethyl-N-((pyrrolidin-3-yl)methyl)carbamate core, and an (S)-2-amino-3-methylbutanoyl (L-valine-derived) moiety . Its primary documented scientific context is as a process-related impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor antidiabetic drug Vildagliptin [1], positioning it squarely within pharmaceutical impurity reference standard and analytical quality control (QC) procurement workflows [2]. The compound is supplied at certified purity (typically ≥98%) for use as an impurity marker or reference material in HPLC/LC-MS method development, validation, and regulatory ANDA submissions .

Why Generic Vildagliptin Impurity Substitution Is Scientifically Unsound: The Structural Identity Problem for Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate


In pharmaceutical impurity analysis, regulatory guidances (ICH Q3A/Q3B) require that impurity reference standards match the exact chemical structure, stereochemistry, and chromatographic behavior of the process-related or degradation impurity being quantified [1]. The target compound carries a unique combination of (i) a methylene linker between the pyrrolidine 3-position and the N-ethylcarbamate nitrogen, (ii) a benzyl carbamate (Cbz) protecting group, and (iii) an (S)-valine amide substituent. Attempting to substitute it with a close analog—such as the des-methylene congener Benzyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate (CAS 1354026-98-4)—introduces a different molecular weight (Δ +14 Da), altered HPLC retention time (Δ RRT), distinct MS/MS fragmentation pattern, and potentially different UV absorbance characteristics . Such substitutions compromise analytical method specificity, accuracy, and regulatory acceptability, directly impacting ANDA review outcomes and pharmacopoeial compliance [2].

Quantitative Evidence Guide: Differentiating Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate from Closest Analogs


Molecular Weight and Elemental Composition Differentiation vs. Des-Methylene Analog (CAS 1354026-98-4)

The target compound (C₂₀H₃₁N₃O₃, MW 361.48) differs from its closest commercially available analog, Benzyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate (C₁₉H₂₉N₃O₃, MW 347.45), by the insertion of a methylene (–CH₂–) spacer at the pyrrolidine 3-position, resulting in a distinct molecular ion [M+H]⁺ alone of m/z 362.5 vs. m/z 348.5 and a monoisotopic mass difference of +14.01565 Da (CH₂) . This mass difference is critical for selective reaction monitoring (SRM) and multiple reaction monitoring (MRM) methods in LC-MS/MS impurity quantification [1].

Pharmaceutical impurity profiling Vildagliptin quality control LC-MS reference standards

Chromatographic Retention Time (RRT) Differentiation in Validated Vildagliptin Impurity HPLC Methods

In published forced degradation and impurity profiling studies of Vildagliptin, unknown and known process impurities are resolved and reported by their relative retention times (RRT) vs. the Vildagliptin API peak [1]. A structurally analogous process-related impurity (impurity-E) was detected at RRT 1.15 (retention time 21.92 min on the reported C18 method), while major degradation products were observed at RRT 0.4, 0.7, 1.2, and 1.3 [2][3]. The target compound, with its unique methylene-extended N-ethylcarbamate side chain and enhanced lipophilicity (ClogP estimated ~3.0 vs. ~2.5 for the des-methylene analog), is predicted to elute at a distinct RRT, enabling unambiguous chromatographic resolution from the des-methylene congener (CAS 1354026-98-4) and other Vildagliptin impurities under the same gradient conditions .

HPLC impurity profiling Relative retention time Vildagliptin ANDA methods

Certified Purity Specification for Impurity Reference Standard Use vs. Technical-Grade Alternatives

The target compound is commercially available at certified purity of ≥98% (HPLC) from ISO-compliant suppliers, suitable for direct use as an impurity reference standard in analytical method validation and quality control . In contrast, structurally related compounds such as the (R)-pyrrolidine diastereomer (CAS 1353943-98-2) and the des-methylene analog (CAS 1354026-98-4) are offered at 97% purity or as discontinued items, limiting their suitability for regulatory submission-grade work . Published impurity profiling studies indicate that unknown process impurities in Vildagliptin drug substance appear at levels as low as 0.01–0.06% (100–600 ppm), requiring reference standards of high purity to achieve ICH-compliant reporting thresholds (≤0.05% for unspecified impurities at ≤2 g/day dose) [1].

Impurity reference standard Certified purity Pharmaceutical QC procurement

Structural Identity as Vildagliptin Butanoyl Impurity: Regulatory Traceability Advantage over Non-Designated Analogs

The target compound (C₂₀H₃₁N₃O₃) is explicitly designated by multiple pharmaceutical impurity reference suppliers as the 'Vildagliptin butanoyl impurity' and 'Vildagliptin Impurity 11', linking it directly to the commercial Vildagliptin synthetic pathway and regulatory impurity profile [1]. This contrasts with non-designated structural analogs such as Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate (alanine-derived, not valine-derived) and Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate (N-methyl instead of N-ethyl), which lack a documented regulatory impurity designation for Vildagliptin . The explicit designation means the target compound has a defined role in ANDA impurity method validation, with established acceptance criteria in pharmacopoeial monographs and regulatory dossiers [2].

Vildagliptin butanoyl impurity Pharmaceutical impurity designation Regulatory ANDA submission

Optimal Procurement and Application Scenarios for Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate (CAS 1354033-41-2)


Vildagliptin ANDA Impurity Method Validation: HPLC System Suitability and Specificity Testing

This compound serves as a critical impurity reference standard for demonstrating HPLC method specificity in Vildagliptin ANDA submissions. Because its molecular weight (361.48 Da) and predicted RRT are distinct from both the Vildagliptin API and the des-methylene congener (CAS 1354026-98-4, MW 347.45), it enables unambiguous peak identification in system suitability mixtures. Published impurity profiling methods report unknown process impurities at 0.01–0.06% with RRT values of ~1.15 for structurally related species [1]; procurement of the exact compound with certified purity ≥98% ensures compliance with ICH Q2(R1) specificity requirements and reduces the risk of ANDA refuse-to-receive decisions due to inadequate impurity characterization [2].

LC-MS/MS Selective Reaction Monitoring (SRM) Method Development for Trace-Level Vildagliptin Impurity Quantification

The +14 Da mass difference between the target compound (C₂₀H₃₁N₃O₃, [M+H]⁺ m/z 362.5) and its des-methylene analog (C₁₉H₂₉N₃O₃, [M+H]⁺ m/z 348.5) provides a unique SRM transition that enables selective quantification without isobaric interference [1]. This is essential for trace-level genotoxic impurity (GTI) control, where LC-MS methods require LOQ values as low as 60 ng/mL (3 ppm relative to a 20 mg/mL Vildagliptin test concentration) [2]. Using the exact impurity standard for calibration eliminates the quantitative bias that would be introduced by using a surrogate analog with a different ionization efficiency or fragmentation pathway [3].

Vildagliptin Forced Degradation Studies: Identification and Structural Elucidation of Degradation Products

In forced degradation studies of Vildagliptin under oxidative, acidic, basic, photolytic, and thermal stress conditions, multiple degradation products are generated and must be identified by LC-MS and NMR [1]. The target compound, as a designated Vildagliptin butanoyl impurity, serves as a synthetic reference material for confirming the identity of degradation products that share the valine-pyrrolidine-methyl-carbamate scaffold but differ in the nature of the N-substituent (e.g., N-ethyl vs. N-methyl vs. N-H). Published degradation studies report major degradants at RRT 0.4, 0.7, 1.2, and 1.3 [2]; the availability of this specific reference standard enables direct chromatographic and spectroscopic matching to confirm or exclude its formation under each stress condition [3].

Synthetic Intermediate for Structure-Activity Relationship (SAR) Exploration of Pyrrolidine-Based DPP-4 Inhibitor Analogs

Beyond its role as an impurity reference standard, the compound's structural features—the benzyl carbamate protecting group, the N-ethyl-N-((pyrrolidin-3-yl)methyl)carbamate core, and the (S)-valine amide—make it a versatile synthetic intermediate for medicinal chemistry programs exploring DPP-4 inhibitor SAR or protease inhibitor scaffolds [1]. The Cbz group allows selective deprotection under mild hydrogenolysis conditions to generate the free amine for further derivatization, while the methylene spacer at the pyrrolidine 3-position provides a different conformational profile compared to directly attached analogs (e.g., CAS 1354026-98-4), potentially influencing target binding. The compound's established commercial availability at ≥98% purity [2] makes it a reliable starting material for SAR library synthesis, offering an advantage over custom-synthesized intermediates with unvalidated purity [3].

Quote Request

Request a Quote for Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.